

# Metalaxyl-M: A Technical Guide for Phenylamide Fungicide Research and Development

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Compound of Interest		
Compound Name:	Metalaxyl-M	
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#### Introduction

**Metalaxyl-M**, also known by its trade name Mefenoxam, is a high-efficacy, systemic phenylamide fungicide.[1][2] It represents the biologically active R-enantiomer of the racemic mixture metalaxyl.[3][4][5] First developed in the late 1970s, the metalaxyl compound was found to be a racemic mixture of R- and S-isomers, with the fungicidal activity primarily attributed to the R-isomer.[4] Consequently, **Metalaxyl-M** was isolated and commercialized, offering superior performance at lower application rates and a reduced environmental footprint compared to its racemic predecessor.[2][4][6]

This fungicide is specifically designed to combat diseases caused by Oomycetes, a group of fungus-like eukaryotic microorganisms, which includes destructive plant pathogens such as Phytophthora, Pythium, and Plasmopara species.[2][7] Its systemic nature allows for rapid absorption and translocation within the plant, providing both protective and curative action against diseases like late blight, downy mildew, and damping-off in a wide variety of crops.[1][6]

This technical guide provides an in-depth overview of **Metalaxyl-M**, covering its chemical properties, mode of action, toxicological profile, environmental fate, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.

# **Physicochemical Properties**



**Metalaxyl-M** is a pale to light brown, clear viscous liquid with a weak odor.[5] Its chemical and physical characteristics are summarized in the table below.

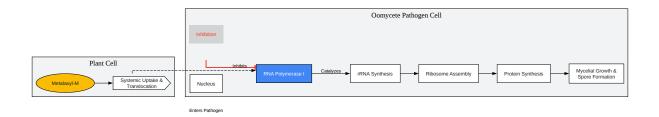
Property	Value	Reference
IUPAC Name	Methyl N-(methoxyacetyl)-N- (2,6-xylyl)-D-alaninate	[5]
CAS Number	70630-17-0	[5][8]
Chemical Formula	C15H21NO4	[2][3]
Molar Mass	279.3 g/mol	[5][9]
Appearance	Pale yellow, clear viscous liquid	[5]
Melting Point	-38.7 °C	[10]
Boiling Point	Thermal decomposition at ~270°C	[5]
Density	1.125 g/cm³ at 20°C	[5][9]
Vapor Pressure	3.3 x 10 <sup>-3</sup> Pa at 25°C	[5]
Water Solubility	26 g/L at 25°C	[5]
Solubility in Organic Solvents (at 25°C)	Miscible in acetone, ethanol, ethyl acetate, toluene, dichloromethane, n-octanol. 59 g/L in hexane.	[5]
Octanol/Water Partition Coefficient (log P)	1.71	[5]

### **Mode of Action**

**Metalaxyl-M**'s fungicidal activity stems from its specific inhibition of nucleic acid synthesis in susceptible Oomycetes.[3] It targets and disrupts the activity of RNA polymerase I, a crucial enzyme responsible for the transcription of ribosomal RNA (rRNA).[1][2][6][8] This inhibition halts protein synthesis, thereby suppressing mycelial growth and preventing spore formation,



ultimately leading to the pathogen's death.[6][11] Its classification falls under FRAC (Fungicide Resistance Action Committee) Group 4.[2]



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Fig. 1: Mechanism of Metalaxyl-M inhibiting Oomycete growth.

# **Efficacy and Application**

**Metalaxyl-M** is highly effective against a range of Oomycete diseases. Its systemic properties make it suitable for various application methods, including foliar spray, soil drench, seed treatment, and drip irrigation.[1][2]



Crop	Target Disease	Pathogen	Application Rate (480g/L SL formulation)	Application Method
Potatoes	Late Blight	Phytophthora infestans	1.0-1.5 L/ha	Foliar Spray
Grapes	Downy Mildew	Plasmopara viticola	1.0-1.2 L/ha	Foliar Spray
Tomatoes	Root Rot	Phytophthora spp.	1.5-2.0 L/ha	Soil Drench
Tobacco	Black Shank	Phytophthora nicotianae	1.2-1.8 L/ha	Field Application
Vegetables	Damping-off	Pythium spp.	2.0-3.0 L/ha	Pre-plant Soil Incorporation
Chickpeas	Phytophthora Root Rot	Phytophthora spp.	0.75 L / 1t seed	Seed Treatment
Lucerne	Damping-off	Pythium spp.	1.0 L / 1t seed	Seed Treatment

(Data sourced from Aceagrochem and 4Farmers product labels.[7][8] Application rates are indicative and should be confirmed with local regulations and product labels.)

# **Toxicological Profile**

**Metalaxyl-M** is classified as a slightly toxic compound (EPA toxicity class III).[12] The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established a group Acceptable Daily Intake (ADI) of 0–0.08 mg/kg body weight for both metalaxyl and **Metalaxyl-M**.[5]



Study Type	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	669 mg/kg (for Metalaxyl)	[12]
Acute Dermal	Rat	Dermal	>3100 mg/kg (for Metalaxyl)	[12]
Fish 96-hour LC₅o	Rainbow Trout, Carp, Bluegill	Aquatic	>100 mg/L	[12]
Aquatic Invertebrate 48- hour LC50	Daphnia magna	Aquatic	12.5 - 28 mg/L	[12]
Avian Toxicity	Birds	-	Practically non- toxic	[12]
Bee Toxicity	Bees	-	Non-toxic	[2][12]

Studies in rats and goats show that Metalaxyl is rapidly metabolized and excreted, primarily through urine and feces, with minimal accumulation in tissues.[5][12]

### **Environmental Fate**

The environmental persistence of **Metalaxyl-M** is influenced by soil type, temperature, and moisture. It is poorly sorbed by soils and highly soluble in water, which can pose a risk of groundwater contamination, particularly in sandy soils with low organic matter.[12]

Environment	Parameter	Value	Reference
Soil	Aerobic Half-life	5 to 35 days	[13]
Soil	Field Half-life (general)	7 to 170 days (for Metalaxyl)	[12]
Water	Hydrolysis Half-life (pH 5-9)	> 4 weeks	[12]
Water	Photolysis Half-life (sunlight)	~ 1 week	[12]



The primary degradation pathway in soil involves microbial action, leading to the formation of its corresponding acid metabolite.[13][14][15] **Metalaxyl-M** does not absorb sunlight wavelengths above 290 nm, making direct photolysis in surface waters an unlikely degradation route.[5]

# **Resistance Mechanisms and Management**

The site-specific mode of action of phenylamide fungicides like **Metalaxyl-M** makes them prone to resistance development in target pathogen populations.[16][17] Resistance in pathogens such as Phytophthora infestans and Pythium spp. has been widely documented.[2][16][18] The primary mechanism of resistance involves mutations in the RPA190 gene, which codes for a subunit of the RNA polymerase I enzyme, reducing the binding affinity of the fungicide.[15][17]

Effective resistance management is critical for the sustainable use of **Metalaxyl-M**. Key strategies include:

- Rotation: Alternating Metalaxyl-M with fungicides from different FRAC groups with different modes of action.[2][8]
- Mixtures: Using Metalaxyl-M in tank mixes or pre-formulated products with multi-site fungicides (e.g., mancozeb, chlorothalonil).[5][6]
- Limiting Applications: Adhering to label recommendations regarding the maximum number of applications per season.[8]
- Integrated Pest Management (IPM): Incorporating cultural practices like crop rotation and sanitation to reduce disease pressure.



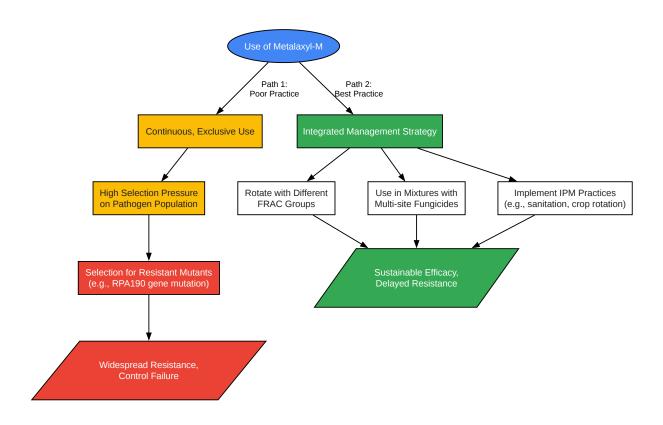


Fig. 2: Logical flow of resistance development and management.

# **Experimental Protocols**

This section details methodologies for key experiments related to **Metalaxyl-M**.

### Synthesis of Racemic Metalaxyl and Chiral Resolution

The commercial production of **Metalaxyl-M** begins with the synthesis of racemic metalaxyl, followed by chiral resolution to isolate the active R-enantiomer.[3]

Protocol:



- Alkylation: 2,6-dimethylaniline is alkylated with methyl 2-bromopropionate to form the alanine derivative, methyl N-(2,6-dimethylphenyl)alaninate.[9][19]
- Acylation: The resulting alanine derivative is acylated with methoxyacetyl chloride in the
  presence of a base (e.g., sodium carbonate, triethylamine) and a catalyst (e.g., 4dimethylaminopyridine) in a suitable solvent (e.g., toluene, dichloromethane).[9][19] This
  reaction yields racemic metalaxyl.
- Work-up: The reaction mixture is washed with water, and the product is extracted using a solvent like diethyl ether. The solvent is then removed by concentration to yield crude racemic metalaxyl.[19]
- Chiral Resolution: The R-enantiomer (**Metalaxyl-M**) is separated from the S-enantiomer using techniques such as fractional crystallization or chiral chromatography.[3]

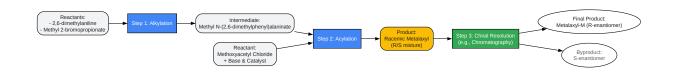


Fig. 3: General workflow for the synthesis of **Metalaxyl-M**.

## Residue Analysis by Gas Chromatography (GC)

Determining **Metalaxyl-M** residues in environmental or crop samples is commonly performed using gas chromatography.

#### Protocol:

- Sample Preparation: A known weight of the sample (e.g., soil, plant tissue) is homogenized.
- Extraction: The homogenized sample is extracted with a suitable organic solvent, such as acetone.[20]

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- Cleanup (if necessary): The extract may be passed through a solid-phase extraction (SPE)
  cartridge to remove interfering substances.
- Internal Standard: A known amount of an internal standard (e.g., stearic acid methyl ester) is added to the extract for accurate quantification.[20]
- GC Analysis:
  - Injection: An aliquot of the final extract is injected into the gas chromatograph.[20]
  - Separation: The sample is vaporized and travels through a capillary column (e.g., OV-1701), which separates Metalaxyl-M from other components based on their physicochemical properties.[20]
  - Detection: A Flame Ionization Detector (FID) or a more specific detector like a Nitrogen-Phosphorus Detector (NPD) is used to detect the compound as it elutes from the column.
     [20]
  - Quantification: The peak area of **Metalaxyl-M** is compared to the peak area of the internal standard and a calibration curve to determine its concentration in the original sample.



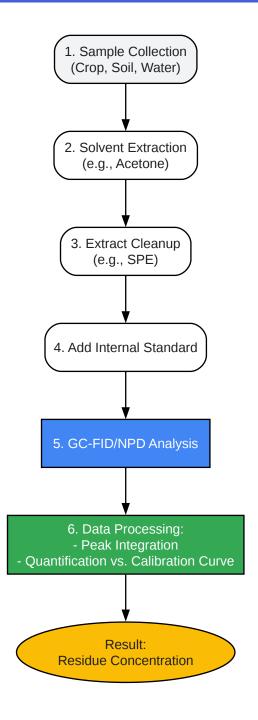


Fig. 4: Workflow for **Metalaxyl-M** residue analysis via GC.

## In Vitro Fungicide Efficacy Screening

This protocol describes a method for assessing the efficacy of **Metalaxyl-M** against an Oomycete pathogen, such as Pythium ultimum, using a multiwell plate assay.[21]

Protocol:



- Pathogen Culture: Grow the target Oomycete on a suitable solid medium (e.g., V8 agar) until sufficient mycelial growth is achieved.
- Mycelial Suspension Preparation: Create a mycelial suspension by blending a portion of the culture in a sterile liquid medium.
- Plate Preparation:
  - Dispense the liquid culture medium into the wells of a 96-well microtiter plate.
  - Prepare serial dilutions of Metalaxyl-M (e.g., from a stock solution) and add them to the appropriate wells to achieve a range of final concentrations. Include untreated control wells containing only the medium and sterile water.[21]
- Inoculation: Inoculate each well with a standardized volume of the mycelial suspension.
- Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 20-25°C) for a set period (e.g., 3-4 days).[21]
- Efficacy Assessment:
  - Measure the mycelial growth in each well. This can be done visually or quantitatively by measuring the optical density (OD) at a specific wavelength (e.g., 620 nm) using a microplate reader.[21]
  - Compare the growth in the treated wells to the untreated control wells to determine the level of inhibition.
  - Calculate metrics such as the EC<sub>50</sub> (Effective Concentration to inhibit 50% of growth).



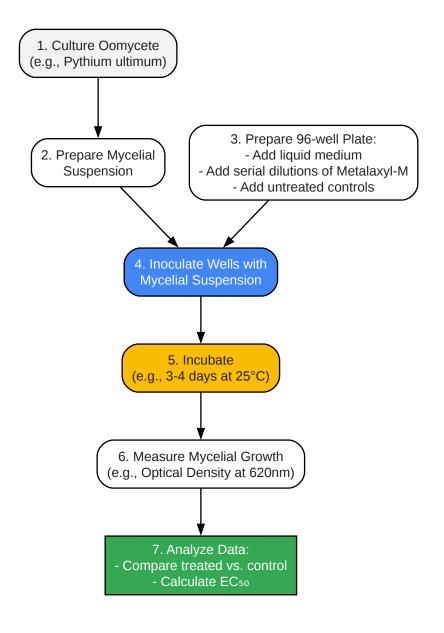


Fig. 5: Experimental workflow for in vitro efficacy screening.

#### Conclusion

**Metalaxyl-M** remains a cornerstone in the management of Oomycete diseases due to its high specificity, systemic activity, and proven efficacy.[1][11] As the purified, active R-enantiomer of metalaxyl, it offers significant advantages in terms of application rates and reduced non-target environmental load. However, its site-specific mode of action necessitates careful stewardship and integrated resistance management strategies to ensure its long-term viability. For researchers and drug development professionals, a thorough understanding of its chemical properties, biological activity, and potential for resistance is crucial for developing next-



generation crop protection solutions and maintaining the efficacy of this important fungicidal class.

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